molecular formula C18H10F6N2O2 B14259531 Acetamide, N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- CAS No. 397314-26-0

Acetamide, N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro-

Cat. No.: B14259531
CAS No.: 397314-26-0
M. Wt: 400.3 g/mol
InChI Key: VEZAPUAQHDAMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, triple bonds, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of aromatic amines with ethynyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the ethynediyl linkage. The trifluoromethyl groups are introduced through reactions with trifluoroacetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls is essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, often using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2,2,2-trifluoro-: A simpler analog with fewer aromatic rings and no ethynediyl linkage.

    N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains similar trifluoromethyl groups but differs in the connecting structure.

Properties

CAS No.

397314-26-0

Molecular Formula

C18H10F6N2O2

Molecular Weight

400.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]ethynyl]phenyl]acetamide

InChI

InChI=1S/C18H10F6N2O2/c19-17(20,21)15(27)25-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)26-16(28)18(22,23)24/h1-8H,(H,25,27)(H,26,28)

InChI Key

VEZAPUAQHDAMBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.